4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine
Description
4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at position 4, a cyclopropyl group at position 2, and a 2-fluorophenyl substituent at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate electronic and steric properties through substituent variations . The target compound’s structure combines electron-withdrawing (chloro, fluoro) and sterically bulky (cyclopropyl) groups, which may influence its reactivity, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-11(9-3-1-2-4-10(9)15)16-13(17-12)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSXLYSMMUQYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidine Core and Halogenation
A common approach starts with the synthesis of a pyrimidine core bearing methoxy or other leaving groups at positions 4 and 6, which can be converted into chloro and aryl substituents, respectively.
Halogenation : Conversion of 4-hydroxy or 4-methoxy pyrimidines to 4-chloro derivatives is often achieved using phosphorus oxychloride (POCl3) under reflux conditions. This step is critical to obtain the 4-chloropyrimidine intermediate with high purity and yield (Scheme 1).
Example Data : In analogous systems, chlorination yields range from 80-95% under optimized conditions using POCl3 at 80-110°C for 2-4 hours.
Installation of Cyclopropyl Group at 2-Position
The cyclopropyl group is introduced typically via nucleophilic substitution of a suitable leaving group (e.g., halide or triflate) at the 2-position with the cyclopropyl anion or cyclopropylacetonitrile lithium salt.
Method : Reaction of the 2-chloropyrimidine intermediate with the lithium anion of cyclopropylacetonitrile in anhydrous solvent (e.g., THF) at low temperature (-78°C to 0°C) yields the 2-cyclopropyl substituted pyrimidine.
Yield : This step generally proceeds in excellent yields (>85%) when carefully controlled.
Representative Synthetic Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrimidine core formation | Condensation of amidines with nitriles | 25-80 | 2-6 | 75-85 | Formation of 2,4,6-substituted pyrimidine |
| 2 | Halogenation (4-position) | POCl3, reflux | 80-110 | 2-4 | 80-95 | Conversion of hydroxy/methoxy to chloro |
| 3 | Cyclopropyl installation | Li-cyclopropylacetonitrile, THF | -78 to 0 | 1-3 | 85-90 | Nucleophilic substitution at 2-position |
| 4 | 2-Fluorophenyl introduction | Pd-catalyzed Suzuki coupling, K2CO3, dioxane/water | 80-100 | 3-6 | 70-90 | Cross-coupling at 6-position |
Research Findings and Optimization Notes
Halogenation Step : Use of POCl3 is well-established for pyrimidine chlorination. Reaction monitoring by TLC or HPLC is recommended to avoid over-chlorination or decomposition.
Cyclopropyl Installation : Lithium anion generation must be performed under inert atmosphere to prevent side reactions. Low temperatures favor selectivity and yield.
Cross-Coupling : Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) enhance coupling efficiency. Use of aqueous base and mixed solvents improves solubility and reaction rates.
Purification : Crystallization from methanol or recrystallization from suitable solvents yields high-purity final products with melting points consistent with literature values (~103-105°C).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₃H₁₀ClFN₂ | ~263.7 | 4-Cl, 2-cyclopropyl, 6-(2-fluorophenyl) |
| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-amine | C₁₀H₇ClFN₃S | 255.7 | 4-Cl, 2-NH₂, 6-(4-fluorophenyl-S-) |
| 6-(3,5-Dichlorophenyl)-2-phenyl-4-CF₃ | C₁₇H₉Cl₂F₃N₂ | 369.2 | 4-CF₃, 2-phenyl, 6-(3,5-dichlorophenyl) |
| 2,4-Dichloro-6-phenylpyrimidine | C₁₀H₆Cl₂N₂ | 225.1 | 2-Cl, 4-Cl, 6-phenyl |
Table 2: Crystallographic Parameters
| Compound (Evidence) | Pyrimidine Conformation | Dihedral Angles (°) | Key Interactions |
|---|---|---|---|
| Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene (4) | Sofa conformation | Axial fluorophenyl | N–H⋯S hydrogen bonds, R₂²(8) rings |
| Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene (5) | Planar with axial substituents | 89.13 (fluorophenyl) | N–H⋯O, C–H⋯O hydrogen bonds |
| N-(2-Fluorophenyl)pyrimidin-4-amine (8) | Moderate planarity | 12.8 (phenyl) | C–H⋯O, C–H⋯π interactions |
Biological Activity
4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which influence its biological activity, particularly in the context of anti-inflammatory and analgesic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a cyclopropyl group and a fluorophenyl moiety, contributing to its pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
The compound's IC50 value indicates its potency in inhibiting COX-2 compared to standard anti-inflammatory drugs like Celecoxib.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been evaluated for its analgesic properties. Its mechanism of action involves blocking voltage-gated sodium channels, which are critical in the transmission of pain signals. This action suggests potential utility in treating neuropathic pain conditions.
Case Study: Analgesic Activity Assessment
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The results indicated that the compound could serve as an effective analgesic agent with a favorable side effect profile.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core and substituent groups significantly affect biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's ability to interact with biological targets.
Table 2: SAR Insights on Pyrimidine Derivatives
| Substituent | Effect on Activity |
|---|---|
| Chlorine at Position 4 | Increased COX inhibition |
| Fluorine at Position 6 | Enhanced analgesic properties |
| Cyclopropyl Group | Improved selectivity for Na+ channels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
